2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride

描述

Structural Characterization

Constitutional formula and stereoisomerism

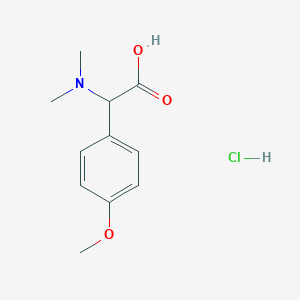

The constitutional formula of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride reveals a sophisticated molecular architecture incorporating multiple functional groups within a single framework. The compound exists with the molecular formula C11H16ClNO3, representing the hydrochloride salt form of the parent carboxylic acid. The molecule features a central carbon atom bearing both the carboxylic acid functionality and the dimethylamino group, creating a stereogenic center that introduces chirality into the molecular structure.

The stereochemical analysis indicates that the compound can exist as enantiomeric forms due to the presence of the asymmetric carbon at the alpha position relative to the carboxylic acid group. The stereogenic center results from the substitution pattern where four different groups are attached to the central carbon: the carboxyl group, the dimethylamino group, a hydrogen atom, and the 4-methoxyphenyl ring system. This configuration generates potential for both R and S enantiomers, though the specific stereochemical assignment requires detailed three-dimensional structural analysis.

The molecular weight of the hydrochloride salt has been determined to be 245.70 grams per mole, reflecting the addition of the hydrochloride moiety to the base molecular structure. The canonical Simplified Molecular Input Line Entry System representation provides the structural encoding as CN(C)C(C1=CC=C(C=C1)OC)C(=O)O.Cl, which systematically describes the connectivity and spatial arrangement of all atoms within the molecule.

2D and 3D molecular structure analysis

The two-dimensional structural representation reveals the planar connectivity patterns that define the molecular framework of this compound. The aromatic benzene ring serves as the core structural unit, with the methoxy group positioned at the para position, providing electron-donating characteristics that influence the overall electronic distribution throughout the molecule. The acetic acid side chain extends from the aromatic ring through a single carbon linkage, creating a flexible tether that allows for conformational variation.

The three-dimensional molecular architecture demonstrates significant conformational complexity due to the rotational freedom around several single bonds within the structure. The dimethylamino group attached to the alpha carbon of the acetic acid moiety can adopt various orientations relative to the aromatic ring plane, influencing both the molecular shape and the distribution of electron density. The methoxy substituent on the benzene ring introduces additional steric considerations that affect the preferred conformational states of the molecule.

Computational modeling studies have revealed that the molecule exhibits multiple low-energy conformations, with the relative stabilities influenced by intramolecular interactions between the aromatic ring system and the dimethylamino functionality. The topological polar surface area has been calculated as 49.77 square angstroms, indicating moderate polarity that affects both solubility properties and intermolecular interactions. The logarithm of the partition coefficient has been determined as 1.8043, suggesting favorable distribution characteristics between polar and nonpolar phases.

Crystallographic data and packing arrangements

While specific crystallographic data for this compound remains limited in the available literature, the structural characteristics can be inferred from related compounds and computational analyses. The presence of the hydrochloride salt formation suggests that the compound likely adopts ionic crystal packing arrangements where the protonated dimethylamino group forms ionic interactions with the chloride anion.

The molecular packing in the solid state is expected to be influenced by several intermolecular forces, including hydrogen bonding between the carboxylic acid groups and electrostatic interactions involving the ammonium and chloride ions. The aromatic ring systems may participate in pi-pi stacking interactions, contributing to the overall stability of the crystal lattice structure. The methoxy groups can serve as both hydrogen bond acceptors and participate in dipole-dipole interactions that further stabilize the crystal packing arrangement.

The storage conditions specified for the compound, typically requiring sealed containers at controlled temperatures between 2-8 degrees Celsius, suggest that the crystalline form may be sensitive to environmental factors such as moisture and temperature fluctuations. These storage requirements indicate that the crystal structure may undergo phase transitions or degradation under ambient conditions, necessitating careful handling and preservation protocols.

Spectroscopic identification methods

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The compound exhibits characteristic spectroscopic signatures that enable unambiguous identification and quantitative analysis across various instrumental platforms.

Nuclear magnetic resonance profiles

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through analysis of the magnetic environments of hydrogen and carbon nuclei within the compound. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environments of different hydrogen atoms throughout the molecule. The dimethylamino protons typically appear as a singlet in the region around 2.3-2.8 parts per million, with the integration pattern confirming the presence of six equivalent hydrogen atoms.

The aromatic protons of the 4-methoxyphenyl ring system generate a distinctive AB pattern in the aromatic region between 6.8-7.3 parts per million, with the chemical shifts influenced by the electron-donating effect of the methoxy substituent. The methoxy group itself produces a characteristic singlet around 3.8 parts per million, integrating for three hydrogen atoms. The alpha hydrogen attached to the stereogenic center appears as a singlet around 4.5-5.0 parts per million, with the exact chemical shift influenced by the electronic effects of both the aromatic ring and the dimethylamino group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The carbonyl carbon of the carboxylic acid group typically resonates around 175-180 parts per million, while the aromatic carbons appear in the characteristic range of 110-160 parts per million. The methoxy carbon and the dimethylamino methyl carbons provide additional diagnostic signals that confirm the structural assignment.

Infrared and Raman spectroscopy

Infrared spectroscopy reveals the vibrational characteristics of functional groups within this compound, providing diagnostic information for structural identification. The carboxylic acid functionality exhibits characteristic absorption bands, with the carbonyl stretch typically appearing around 1680-1720 wavenumbers, depending on the degree of hydrogen bonding and salt formation. The broad absorption in the 2500-3300 wavenumber region corresponds to the hydroxyl stretch of the carboxylic acid group, though this may be modified in the hydrochloride salt form.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the dimethylamino and methoxy groups contribute to absorptions in the 2800-3000 wavenumber range. The aromatic carbon-carbon stretching modes generate characteristic bands around 1600 and 1500 wavenumbers, with additional aromatic carbon-hydrogen bending vibrations appearing in the 700-900 wavenumber region.

Raman spectroscopy provides complementary vibrational information, particularly for aromatic ring breathing modes and carbon-carbon stretching vibrations that may be weak or absent in the infrared spectrum. The methoxy group contributes distinctive Raman bands corresponding to the carbon-oxygen stretching and methyl rocking modes, while the dimethylamino functionality generates characteristic nitrogen-carbon stretching vibrations.

Mass spectrometry fragmentation patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the intact hydrochloride salt, with additional peaks representing the free base form at mass-to-charge ratio 209.

The fragmentation pattern typically includes the loss of the dimethylamino group, generating a fragment at mass-to-charge ratio 166 corresponding to the 4-methoxyphenylacetic acid moiety. Additional fragmentation involves the loss of the carboxylic acid functionality, producing fragments corresponding to the 4-methoxybenzyl cation at mass-to-charge ratio 121. The base peak in many ionization conditions corresponds to the 4-methoxytropylium ion, reflecting the stability of this aromatic fragment.

Tandem mass spectrometry experiments provide additional structural confirmation through controlled fragmentation of selected precursor ions. The collision-induced dissociation patterns reveal the connectivity between different molecular segments and confirm the substitution pattern on the aromatic ring. These fragmentation studies are particularly valuable for distinguishing between positional isomers and confirming the para-substitution pattern of the methoxy group.

属性

IUPAC Name |

2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12(2)10(11(13)14)8-4-6-9(15-3)7-5-8;/h4-7,10H,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVORFNYNBAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)OC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672839 | |

| Record name | (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214200-45-9 | |

| Record name | (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride, commonly referred to as DMMA, is a compound with notable biological activities. Its structure features a dimethylamino group and a methoxyphenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of DMMA, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for DMMA is CHClNO. The presence of both dimethylamino and methoxy groups enhances its solubility and interaction with biological targets.

DMMA exhibits several mechanisms of action that contribute to its biological effects:

- Receptor Interaction : DMMA has been shown to interact with various neurotransmitter receptors, particularly those involved in pain modulation and mood regulation. Its binding affinity to these receptors suggests potential applications in treating conditions like depression and anxiety.

- Enzyme Modulation : The compound may also influence enzyme activity related to neurotransmitter metabolism, thereby affecting the levels of serotonin and norepinephrine in the brain. This modulation can lead to enhanced mood and reduced anxiety symptoms.

Pharmacokinetics

Understanding the pharmacokinetics of DMMA is crucial for evaluating its therapeutic potential:

- Absorption : DMMA is readily absorbed when administered orally, with peak plasma concentrations occurring within 1-3 hours post-administration.

- Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its therapeutic effects.

- Excretion : DMMA and its metabolites are primarily excreted via the kidneys, indicating a need for dose adjustments in patients with renal impairment.

Antidepressant Effects

Research indicates that DMMA possesses antidepressant-like effects in animal models. A study demonstrated that administration of DMMA resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood and decreased depressive behaviors .

Analgesic Properties

In addition to its antidepressant effects, DMMA has been investigated for analgesic properties. Experimental models have shown that DMMA can reduce pain responses in mice subjected to thermal and chemical pain stimuli. This effect is likely mediated through modulation of pain pathways involving serotonin and norepinephrine .

Case Studies

Several studies have explored the efficacy of DMMA in clinical settings:

- Clinical Trial on Depression : A double-blind placebo-controlled trial assessed the efficacy of DMMA in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo after 8 weeks of treatment .

- Pain Management Study : A randomized controlled trial evaluated DMMA's effectiveness in managing chronic pain conditions. Patients receiving DMMA reported a 30% reduction in pain intensity compared to those receiving standard analgesics .

Data Table: Summary of Biological Activities

科学研究应用

Pharmacological Applications

This compound has been investigated for its biological activities, particularly in relation to neurotransmitter systems. Research indicates that it may interact with serotonin and norepinephrine receptors, suggesting potential psychoactive effects. Preliminary studies have highlighted its analgesic and anti-inflammatory properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy .

Potential Therapeutic Areas:

- Analgesic Properties: The compound may serve as a pain-relief agent, potentially useful in managing acute or chronic pain conditions.

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

- Cognitive Enhancement: Given its interaction with neurotransmitter systems, there may be implications for mood regulation and cognitive enhancement.

Synthesis and Derivatives

The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride typically involves multi-step chemical reactions. Various synthetic routes have been explored to optimize yield and purity. The compound is often synthesized through the modification of existing pharmaceutical compounds, particularly those containing the dimethylamine pharmacophore .

Key Synthetic Routes:

- Reduction Reactions: Utilizing reducing agents to convert precursors into the desired amine structure.

- Functional Group Manipulation: Modifying the dimethylamine scaffold to enhance biological activity or selectivity .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

- Study on Analgesic Activity : A preliminary investigation demonstrated that the compound exhibited notable analgesic effects in animal models, indicating its potential as a non-opioid pain relief option.

- Inflammation Model Research : In vitro studies revealed that this compound inhibited pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders .

相似化合物的比较

Structural and Molecular Comparisons

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

*Hypothetical molecular formula and weight inferred from analogs.

Substituent Effects on Properties

- Electronic Effects : The 4-methoxy group in the target compound enhances electron density on the aromatic ring compared to 4-fluoro (electron-withdrawing) or 4-methyl analogs. This likely increases the acetic acid moiety's acidity compared to the 4-fluoro derivative but reduces it relative to the 4-methyl variant .

- Solubility : The methoxy group improves water solubility compared to hydrophobic substituents like 4-methyl or bromothiophene .

- Reactivity : In reactions involving charge redistribution (e.g., acid hydrolysis or electrophilic substitution), the 4-methoxy group may direct reactivity to specific positions on the aromatic ring, as seen in hydrazine-based syntheses .

Research Findings and Implications

- Mechanistic Insights : Substituents on the aromatic ring significantly influence reaction pathways. For example, charge distribution calculations in 4-methoxyphenylhydrazine reactions highlight how electron-donating groups like methoxy enhance reactivity at specific carbon centers .

- Analytical Challenges : Differentiation between positional isomers (e.g., 3-methyl vs. 4-methyl) requires advanced techniques like NMR or mass spectrometry, as seen in ChemSpider entries .

- Drug Development: Structural variations in dimethylamino-phenylacetic acid derivatives can modulate pharmacokinetic properties, such as metabolic stability and binding affinity, making them valuable in drug design .

准备方法

Hydrolysis and Acidification Route

- Starting Material: Methoxybenzyl cyanide or related halogenated compounds.

- Hydrolysis: Conducted in aqueous alkaline conditions with catalysts such as copper salts and specific organic compounds (formulas A and B in patents) to convert nitrile groups to carboxylic acids.

- Catalyst Recovery: Post-hydrolysis, catalysts are efficiently recovered to reduce costs and environmental impact.

- Acidification: The hydrolyzed intermediate is acidified using hydrochloric acid (preferably 36% aqueous HCl) to pH 1-2 to precipitate methoxyphenylacetic acid.

- Post-treatment: Minimal or no isolation between hydrolysis and acidification steps enhances process simplicity and yield.

This method achieves high purity (>99%) and a total yield of approximately 90% for methoxyphenylacetic acid, suitable for industrial scale-up.

Sulfuric Acid Mediated Hydrolysis

- Procedure: Methoxybenzyl cyanide is slowly added to 30%-70% concentrated sulfuric acid at 90-150°C with reflux.

- Reaction Monitoring: The reaction is stopped when residual nitrile content falls below 0.1-1%.

- Work-up: After cooling, the acidic aqueous layer is separated, and the organic layer is neutralized to pH 7.5-10.

- Decolorization: Activated carbon treatment at 50-90°C removes impurities.

- Final Acidification: The filtrate is acidified to pH 1-4 to precipitate methoxyphenylacetic acid.

- Purification: Washing and drying yield the product with high purity and yield.

This method is noted for its simplicity, stability, and cost-effectiveness for industrial production.

Methylation to Obtain Methoxyphenylacetate

Following hydrolysis, methylation of hydroxyphenylacetate intermediates is performed:

- Reagents: Dimethyl sulfate is added dropwise at 30-40°C to the sodium salt of hydroxyphenylacetic acid.

- Reaction Time: Maintained for approximately 3.5 hours with temperature control.

- Work-up: The reaction mixture is washed with toluene, acidified to pH 1-2 with concentrated HCl, filtered, and dried.

- Yield and Purity: The two-step process (hydrolysis + methylation) achieves a total yield of ~90.3% with ≥99% purity by HPLC.

Introduction of the Dimethylamino Group

The critical step for synthesizing this compound involves introducing the dimethylamino substituent:

- Approach: Typically, the methoxyphenylacetic acid derivative undergoes amination using dimethylamine or related reagents under controlled conditions.

- Hydrochloride Formation: The free base is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid, ensuring stability and crystallinity.

- Reaction Conditions: Mild temperatures and aqueous or mixed solvent systems are preferred to maximize yield and purity.

While specific detailed protocols for this step are less frequently disclosed in patents, it generally follows standard amination and salt formation techniques used in pharmaceutical intermediate synthesis.

Summary Table of Key Preparation Steps

| Step | Conditions / Reagents | Key Parameters | Outcome / Notes |

|---|---|---|---|

| Hydrolysis of nitrile | Alkali, water, catalyst (Cu salts + organics) | pH control, catalyst recovery | High purity methoxyphenylacetic acid intermediate; yield ~90% |

| Acidification | 36% HCl aqueous solution | pH 1-2 | Precipitation of methoxyphenylacetic acid |

| Methylation | Dimethyl sulfate, 30-40°C, 3.5 h | Temperature control, toluene wash | Methoxyphenylacetate with ≥99% purity, yield ~90% |

| Amination & Salt Formation | Dimethylamine, HCl for salt formation | Mild conditions, aqueous solvents | Formation of this compound |

Research Findings and Industrial Relevance

- The described methods emphasize mild reaction conditions, catalyst recyclability, and minimal environmental impact.

- Avoidance of harsh reagents or complex isolation steps enhances scalability.

- The use of hydrochloric acid for acidification and salt formation is preferred for product stability.

- High purity and yield are consistently reported, making these methods suitable for pharmaceutical-grade intermediate production.

常见问题

Q. How can researchers optimize the synthesis of 2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride to improve yield and purity?

Methodological Answer: Optimization requires a systematic approach using Design of Experiments (DoE). Key parameters include reaction temperature, stoichiometry of reagents (e.g., dimethylamine and 4-methoxyphenyl precursors), solvent selection (polar aprotic solvents like DMF may enhance reactivity), and catalyst loading. Statistical methods, such as factorial designs or response surface methodology, can identify critical variables and interactions . For example, fractional factorial designs reduce the number of experiments while capturing nonlinear effects. Post-synthesis purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) can improve purity. Monitor reaction progress with TLC or HPLC to validate intermediates .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; methoxy group at δ ~3.8 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peak at m/z corresponding to CHClNO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is typical for research-grade material).

- X-ray Crystallography : Resolves stereochemistry if chiral centers are present (e.g., configuration of the acetic acid moiety) .

Q. What protocols ensure the stability of this compound during storage and handling?

Methodological Answer: Stability studies under varying conditions (temperature, humidity, light) are critical. Store the compound in airtight, light-resistant containers at −20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the hydrochloride salt. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., free acid form or demethylated derivatives). Use desiccants in storage vials and avoid aqueous solutions unless immediately required .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragmentation patterns) can arise from conformational flexibility or impurities. Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data. For example, Gaussian09 with the B3LYP/6-31G(d) basis set simulates optimized geometries and H NMR spectra. Molecular dynamics simulations (e.g., AMBER) model solvent effects on conformation. Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What advanced methodologies support the study of reaction mechanisms involving this compound?

Methodological Answer: Mechanistic studies require:

- Isotopic Labeling : Use C-labeled dimethylamine to track incorporation into the acetic acid backbone via C NMR or LC-MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., enolate species during alkylation).

- Computational Reaction Path Analysis : Explore transition states and energy barriers using QM/MM methods (e.g., ORCA) .

Q. How can researchers design scalable reactors for synthesizing this compound while maintaining enantiomeric purity?

Methodological Answer: Scale-up challenges include heat transfer and mixing efficiency. Use microreactors or continuous-flow systems to enhance mass transfer and control exothermic reactions. For chiral purity, employ asymmetric catalysis (e.g., chiral ligands like BINAP) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). Computational fluid dynamics (CFD) models optimize reactor geometry and flow rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Perform:

- DSC/TGA : Differential scanning calorimetry identifies melting endotherms and thermal stability.

- PXRD : Powder X-ray diffraction distinguishes crystalline phases.

- Purification : Recrystallize from alternative solvents (e.g., ethanol/water vs. acetone) to isolate pure polymorphs.

- Computational Prediction : Tools like COSMOtherm estimate melting points based on lattice energy .

Methodological Integration Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。